molecular formula C8H3BrF4N2O3 B8133554 N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide

Cat. No.: B8133554
M. Wt: 331.02 g/mol
InChI Key: OYCIYCREBYIZAD-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide is a synthetic compound known for its unique chemical structure and properties It contains a central benzene ring substituted with bromine, fluorine, and nitro groups, along with a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromo-5-fluoroaniline to introduce the nitro group, followed by acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact .

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups influence its reactivity and binding affinity to enzymes and receptors. For instance, the nitro group can participate in redox reactions, while the trifluoroacetamide moiety enhances its lipophilicity and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide stands out due to its trifluoroacetamide moiety, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCIYCREBYIZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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